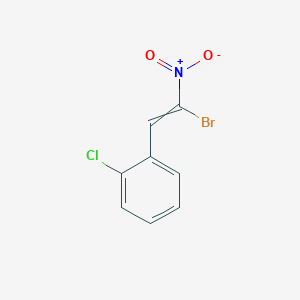

1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a bromine atom, a nitro group, and a chlorine atom attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzaldehyde with bromonitromethane under basic conditions. The reaction proceeds through the formation of a nitroalkene intermediate, which is then brominated to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cycloaddition: The compound can participate in cycloaddition reactions with dienes to form bicyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the carbon atoms adjacent to it more electrophilic and susceptible to nucleophilic attack. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar compounds to 1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene include:

2-Bromo-2-nitroethenylbenzene: Lacks the chlorine atom, resulting in different reactivity and applications.

2-Nitro-2-ethenylbenzene: Lacks both the bromine and chlorine atoms, making it less reactive in certain types of reactions.

2-Chloro-2-nitroethenylbenzene:

The uniqueness of this compound lies in the combination of the bromine, nitro, and chlorine groups, which confer distinct reactivity patterns and make it a versatile compound in various chemical transformations.

Biological Activity

1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews the compound's chemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C8H6BrClN2O2, with a molecular weight of approximately 247.5 g/mol. The compound features a bromine atom and a nitroethenyl group attached to a chlorobenzene ring, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Studies indicate that halogenated compounds can inhibit microbial growth. The presence of bromine and chlorine may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxicity : Research has shown that compounds containing nitro groups can induce apoptosis in cancer cells. The nitro group in this compound may participate in redox reactions leading to the generation of reactive oxygen species (ROS), promoting cell death in certain cancer types.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression or microbial metabolism, although detailed studies are required to confirm these effects.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various brominated compounds, including derivatives similar to this compound. The findings indicated that these compounds exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for further development .

Antimicrobial Studies

In another investigation focused on antimicrobial properties, this compound was tested against several bacterial strains. The results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Properties

CAS No. |

147089-80-3 |

|---|---|

Molecular Formula |

C8H5BrClNO2 |

Molecular Weight |

262.49 g/mol |

IUPAC Name |

1-(2-bromo-2-nitroethenyl)-2-chlorobenzene |

InChI |

InChI=1S/C8H5BrClNO2/c9-8(11(12)13)5-6-3-1-2-4-7(6)10/h1-5H |

InChI Key |

JFPRMTHEEJNYTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=C([N+](=O)[O-])Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.